(4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride

Übersicht

Beschreibung

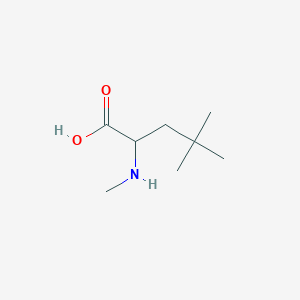

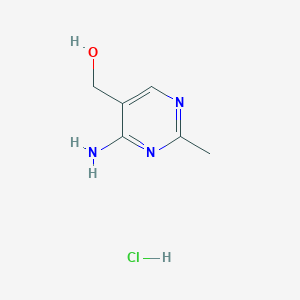

“(4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 73-67-6 . It has a molecular weight of 139.16 and its IUPAC name is (4-amino-2-methyl-5-pyrimidinyl)methanol . It is also known as Toxopyrimidine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3O/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) . This indicates that the compound has a pyrimidine ring with an amino group and a methyl group attached to it.Physical And Chemical Properties Analysis

The compound has a molecular weight of 139.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

A study conducted by Cramer et al. (1997) involved the reflux of thiamin, which contains (4-Amino-2-methylpyrimidin-5-yl)methanol, in methanol to produce single crystals of a compound useful in crystallography. This compound crystallizes in the rhombohedral space group and its crystal structure can be determined through independent reflections (Cramer et al., 1997).

Synthesis of Pyrimidine Derivatives

Albericio, Kates, and Eritija (2001) describe a method to synthesize 2-amino-4-mercapto-6-methylpyrimidine, which is closely related to (4-Amino-2-methylpyrimidin-5-yl)methanol. This process involves treating commercially available 2-amino-4-chloro-6-methylpyrimidine with specific reagents (Albericio et al., 2001).

Intermediate for Anticancer Drugs

Guo Lei-ming (2012) explored the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate for the synthetic anticancer drug dasatinib. The synthesis involves a cyclization and chlorination process starting from acetamidine hydrochloride (Guo Lei-ming, 2012).

Interaction with Glycine Esters

Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, resulting in the formation of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which may have potential biological activity (Zinchenko et al., 2018).

Amino Acid Ester Synthesis

Li and Sha (2008) reported a method for preparing amino acid methyl ester hydrochlorides, which can potentially involve (4-Amino-2-methylpyrimidin-5-yl)methanol as a reactant. This process uses methanol in the presence of trimethylchlorosilane (Li & Sha, 2008).

HIV and Kinesin Eg5 Inhibitors

A study by Al-Masoudi et al. (2014) focused on the synthesis of pyrimidine derivatives as potential inhibitors of HIV and kinesin Eg5. These derivatives, including 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one, show moderate inhibition properties (Al-Masoudi et al., 2014).

Wirkmechanismus

Target of Action

The primary target of (4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride is Thiaminase-2 , an enzyme found in Bacillus subtilis . Another target is Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase in Salmonella typhimurium . These enzymes play crucial roles in the metabolism of thiamine compounds.

Mode of Action

This compound catalyzes an amino-pyrimidine hydrolysis reaction at the C5’ of the pyrimidine moiety of thiamine compounds . This reaction is a part of a thiamine salvage pathway, which is essential for the recycling of thiamine in the body.

Biochemical Pathways

The compound affects the thiamine salvage pathway , which is responsible for the recycling of thiamine in the body . The downstream effects of this pathway include the production of thiamine pyrophosphate, a crucial cofactor in various enzymatic reactions.

Pharmacokinetics

It is known that the compound has a molecular weight of 13916 , which may influence its absorption and distribution in the body

Result of Action

The result of the compound’s action is the hydrolysis of the pyrimidine moiety of thiamine compounds, leading to the production of thiamine pyrophosphate . This molecule is a vital cofactor in various enzymatic reactions, contributing to numerous biochemical processes in the body.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-amino-2-methylpyrimidin-5-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-4-8-2-5(3-10)6(7)9-4;/h2,10H,3H2,1H3,(H2,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFUKTMKBFWDRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B3097292.png)

![Imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B3097305.png)

![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]](/img/structure/B3097313.png)

![2-[(3-Methylphenyl)carbamoylamino]propanoic acid](/img/structure/B3097322.png)

![Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B3097327.png)

![2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3097342.png)

![[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester](/img/structure/B3097346.png)